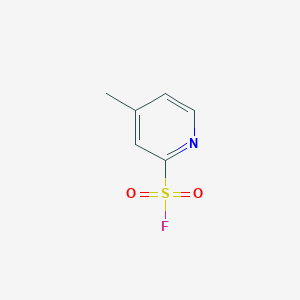
4-Methylpyridine-2-sulfonyl fluoride
Descripción general
Descripción
4-Methylpyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C6H6FNO2S . It has a molecular weight of 175.18 . It is a liquid at room temperature .
Synthesis Analysis
Sulfonyl fluorides, including this compound, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6FNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Sulfonyl fluorides, including this compound, can participate in various chemical reactions. For instance, direct fluorosulfonylation with fluorosulfonyl radicals is a method used for their production . Other methods include conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 175.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Radiochemical Labeling of Peptides and Proteins
Sulfonyl fluorides, including derivatives similar to 4-Methylpyridine-2-sulfonyl fluoride, are utilized in the design and synthesis of radiochemical reagents for labeling peptides and proteins. For example, a fluoropyridine-based maleimide reagent has been developed for prosthetic labeling via selective conjugation, offering an alternative for the design of peptide- and protein-based radiopharmaceuticals for PET imaging (de Bruin et al., 2005).
Synthesis and Application in Click Chemistry
Electrochemical oxidative coupling methods using thiols and potassium fluoride to prepare sulfonyl fluorides demonstrate their versatility in synthetic chemistry. These compounds serve as key motifs in sulfur(VI) fluoride exchange-based "click chemistry," highlighting their importance in developing novel synthetic methods for accessing functional groups with broad substrate scope (Laudadio et al., 2019).
Advances in Synthetic Methodologies
Innovative synthetic methods for aliphatic sulfonyl fluorides have been developed, such as visible-light-mediated decarboxylative fluorosulfonylethylation. This approach enables the rapid creation of compound libraries with significant structural diversity, demonstrating the critical role of sulfonyl fluorides in chemical biology and molecular pharmacology (Ruting Xu et al., 2019).
Environmental and Analytical Applications
Studies on sulfonyl fluorides have also encompassed environmental science, where methods for the destruction of persistent pollutants like perfluorooctane sulfonate (PFOS) have been explored. For instance, mechanochemical methods using ball milling and potassium hydroxide show nearly complete destruction of PFOS, highlighting the environmental applications of sulfonyl fluoride chemistry (Zhang et al., 2013).
Direcciones Futuras
Sulfonyl fluorides, including 4-Methylpyridine-2-sulfonyl fluoride, are a topic of ongoing research. Recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides have been highlighted . This suggests that new synthetic methods and applications for these compounds may be developed in the future .
Propiedades
IUPAC Name |
4-methylpyridine-2-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO2S/c1-5-2-3-8-6(4-5)11(7,9)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVNCBVVIZXQBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

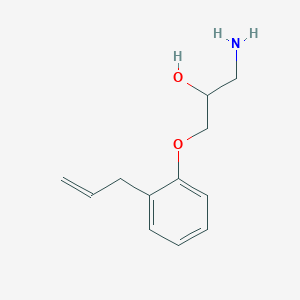
![2-(benzo[d]isoxazol-3-yl)-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)acetamide](/img/structure/B2644843.png)
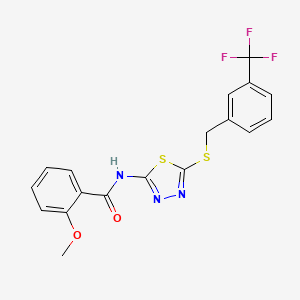
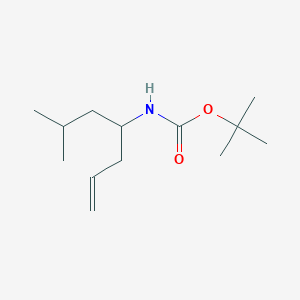
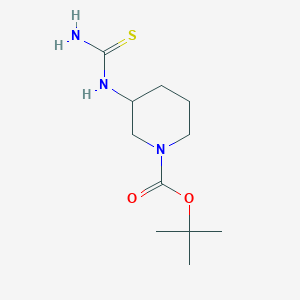
![N-tert-butyl-2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamide](/img/structure/B2644851.png)
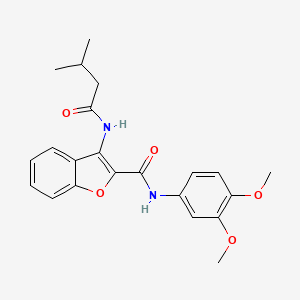
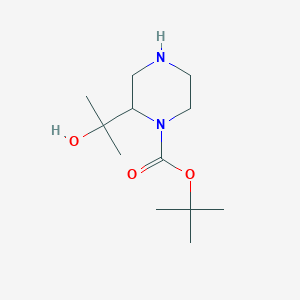
![N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2644854.png)
![(E)-benzo[d][1,3]dioxol-5-ylmethyl 3-(thiophen-2-yl)acrylate](/img/structure/B2644855.png)
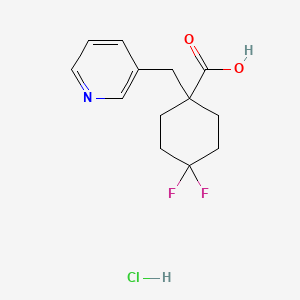

![2,4-Dioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2644861.png)
